An In-Depth Technical Guide to the Chemical Structure of Thamnosmonin
An In-Depth Technical Guide to the Chemical Structure of Thamnosmonin
Abstract
Thamnosmonin is a naturally occurring coumarin that has garnered interest within the scientific community for its distinct chemical architecture and potential biological activities. This technical guide provides a comprehensive examination of the chemical structure of Thamnosmonin, intended for researchers, scientists, and professionals in the field of drug development. The document elucidates the core molecular framework, stereochemistry, and the key functional groups that define its properties. We will delve into the spectroscopic data that underpins its structural confirmation, outline the methodologies for its isolation, and discuss its known biological context. This guide is structured to serve as a foundational resource, fostering a deeper understanding of Thamnosmonin's chemical nature and paving the way for future research and application.
Introduction: The Significance of Coumarins in Natural Product Chemistry
Coumarins are a prominent class of benzopyrone secondary metabolites found extensively throughout the plant kingdom. Their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities, make them a subject of intense research. Thamnosmonin, a specific member of this family, presents a unique structural configuration that distinguishes it from more common coumarins. First isolated from plants of the Thamnosma genus, its structure offers a compelling scaffold for medicinal chemistry and drug discovery efforts. Understanding the precise arrangement of its atoms and functional groups is paramount to unlocking its full therapeutic potential.
Core Chemical Structure and Nomenclature
Thamnosmonin is characterized by a coumarin nucleus, which is a benzopyran-2-one system. This core is substituted at positions 6 and 7, contributing to its unique identity.
Molecular Identity
The fundamental properties of Thamnosmonin are summarized below, providing a clear reference for its chemical identity.
| Identifier Type | Value |
| CAS Number | 60094-90-8[1][2] |
| Molecular Formula | C₁₅H₁₆O₅[1][2][3] |
| Molecular Weight | 276.28 g/mol [1][2] |
| IUPAC Name | 6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one[1] |
The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic and unambiguous description of the molecule's connectivity.[4] This nomenclature indicates a chromen-2-one (coumarin) core. At position 7, there is a methoxy (-OCH₃) group. The more complex substituent is located at position 6: a 1,2-dihydroxy-3-methylbut-3-enyl side chain.
Structural Diagram and Key Functional Groups
The two-dimensional structure of Thamnosmonin reveals several key functional groups that dictate its chemical reactivity and potential for biological interactions.
Caption: 2D Chemical Structure of Thamnosmonin.
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Coumarin Core: The planar, aromatic benzopyran-2-one system is the foundational scaffold of the molecule.
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7-Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic system and may play a role in receptor binding.
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Diol Side Chain: The aliphatic side chain at the C-6 position contains two hydroxyl groups (a diol) and a terminal double bond. The stereochemistry of these hydroxyl groups is a critical aspect of its three-dimensional structure.
Elucidation of the Structure: A Spectroscopic Approach
The definitive structure of Thamnosmonin was elucidated through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5] These methods provide detailed information about the carbon-hydrogen framework and the overall molecular weight and fragmentation patterns.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. For Thamnosmonin, HRMS would yield a precise mass measurement consistent with the formula C₁₅H₁₆O₅, corroborating the elemental composition. Fragmentation patterns observed in MS/MS experiments would further help to identify the coumarin core and the side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed insight into the connectivity and spatial arrangement of atoms.[6] While specific spectral data for Thamnosmonin is not widely published in publicly accessible databases, a theoretical analysis based on its known structure allows for the prediction of key signals.
¹H NMR (Proton NMR):
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Aromatic Protons: The protons on the coumarin nucleus would appear in the aromatic region (typically 6.5-8.0 ppm).[7] The specific coupling patterns would confirm their positions on the benzene ring.
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Methoxy Protons: A characteristic singlet peak would be expected around 3.8-4.0 ppm, corresponding to the three protons of the -OCH₃ group.
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Side Chain Protons: The protons on the butenyl side chain would exhibit complex signals. The protons attached to the carbons bearing hydroxyl groups would appear in the 3.5-4.5 ppm range. The vinyl protons of the double bond would be found further downfield, and the methyl group protons would appear as a singlet in the upfield region.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. Key expected chemical shifts include:
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Carbonyl Carbon: The C=O carbon of the pyrone ring would be the most downfield signal, typically >160 ppm.
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Aromatic and Olefinic Carbons: Carbons of the benzene ring and the double bond would resonate in the 100-150 ppm range.
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Methoxy Carbon: The carbon of the -OCH₃ group would appear around 55-60 ppm.
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Aliphatic Carbons: The carbons in the side chain bearing hydroxyl groups would be found in the 60-80 ppm range.
Caption: Experimental workflow for isolation and structural elucidation.
Isolation and Natural Occurrence
Thamnosmonin is a natural product that has been isolated from various plant species.
Natural Sources
This compound has been identified in plants from the Rutaceae family. Notable sources include:
-
Thamnosma montana (Turpentine Broom)[8]
-
Thamnosma africana [9]
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Citrus sinensis (Sweet Orange), specifically from the roots[5]
-
Micromelum falcatum [5]
The presence of Thamnosmonin in these species highlights its role within the chemical defense or signaling pathways of these plants.
General Isolation Protocol
The isolation of Thamnosmonin from plant material typically follows a standard natural product chemistry workflow.[10]
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Extraction: Dried and powdered plant material (e.g., aerial parts, roots) is subjected to extraction with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. Thamnosmonin is typically found in the moderately polar extracts (e.g., ethyl acetate).[5][9]
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Fractionation: The crude extract is then fractionated using column chromatography, often with a silica gel stationary phase. Elution with a gradient of solvents separates the complex mixture into simpler fractions.
-
Purification: Fractions containing Thamnosmonin, identified by thin-layer chromatography (TLC), are further purified. This often requires repeated chromatographic steps, including preparative high-performance liquid chromatography (HPLC), to yield the pure compound.[5]
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Characterization: The purified compound's identity is confirmed using the spectroscopic methods detailed in the previous section.
Biological Activity and Potential Applications
While research is ongoing, preliminary studies and the known activities of related coumarins suggest several potential biological roles for Thamnosmonin. It is primarily utilized in research settings to investigate its biological effects.[3]
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Anti-inflammatory and Antioxidant Effects: Many coumarins exhibit potent anti-inflammatory and antioxidant properties.[3] Thamnosmonin is studied for its potential to inhibit enzymes involved in inflammatory pathways and to scavenge free radicals, making it a compound of interest for conditions related to chronic inflammation and oxidative stress.[3][11]
-
Antimicrobial Activity: The compound is also explored for potential antimicrobial applications against certain pathogenic bacteria and fungi.[3][12]
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P-glycoprotein Inhibition: In studies on compounds isolated from Citrus sinensis, some coumarins and acridones were found to inhibit P-glycoprotein-mediated drug efflux, a mechanism associated with multidrug resistance in cancer cells.[5] While Thamnosmonin itself was not highlighted as the primary active agent in that specific study, its structural similarity to active compounds warrants further investigation in this area.
The diverse biological activities of natural products like Thamnosmonin underscore their importance as lead compounds in drug discovery and development.[13][14]
Conclusion and Future Directions
Thamnosmonin is a structurally distinct natural coumarin with a well-defined chemical architecture. Its core benzopyran-2-one structure is uniquely functionalized with a 7-methoxy group and a C-6 diol-containing side chain. The elucidation of this structure has been made possible through advanced spectroscopic techniques, and its isolation from various plant sources has been successfully established.
For researchers and drug development professionals, Thamnosmonin represents an intriguing scaffold. Future research should focus on:
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Total Synthesis: Developing a robust synthetic route to Thamnosmonin would enable the production of larger quantities for extensive biological testing and the creation of novel analogs.
-
Stereochemical Determination: A definitive assignment of the absolute stereochemistry of the chiral centers in the side chain is crucial for understanding its interaction with biological targets.
-
Mechanism of Action Studies: In-depth biological assays are needed to elucidate the specific molecular targets and signaling pathways through which Thamnosmonin exerts its anti-inflammatory, antioxidant, or other potential therapeutic effects.
This guide provides the foundational chemical knowledge necessary to appreciate the complexity and potential of Thamnosmonin, encouraging its further exploration in the scientific community.
References
- Vulcanchem. (n.d.). Thamnosmonin - 60094-90-8.
- BioCrick. (n.d.). Thamnosmonin | CAS:60094-90-8.
- MySkinRecipes. (n.d.). Thamnosmonin.
- Mafokane, P. (n.d.). The compounds and biological activity of Thamnosma africana.
- ChemFaces. (n.d.). Thamnosmonin | CAS:60094-90-8.
- Chang, P. T., Cordell, G. A., Aynilian, G. H., Fong, H. H., & Farnsworth, N. R. (1976). Alkaloids and coumarins of Thamnosma montana. Lloydia, 39(2-3), 134–140.
- Uddin, G., Rauf, A., Siddiqui, B. S., Muhammad, N., Khan, A., & Shah, S. U. A. (2014). Isolation, Characterization, Crystal Structure Elucidation, and Anticancer Study of Dimethyl Cardamonin, Isolated from Syzygium campanulatum Korth. BioMed Research International, 2014, 273804.
- Gutierrez-Orozco, F., & Failla, M. L. (2013). Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence. Nutrients, 5(8), 3163–3183.
- Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry.
- Reich, H. (n.d.). NMR Spectroscopy.
- PubMed. (n.d.). [Chemical constituents, biological activity evaluation of Rhododendron tomentosum, and mechanisms of its anti-inflammatory, antioxidant, and anti-rheumatoid arthritis activities based on network pharmacology and molecular docking technology].
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- PCAARRD. (2014, November 24). Katmon's phytochemical constituents and biological activities studied.
- PubMed. (2014, March 19). Comparison of the biological activity of two different isolates from mangosteen.
Sources
- 1. Thamnosmonin (60094-90-8) for sale [vulcanchem.com]
- 2. Thamnosmonin | CAS:60094-90-8 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Thamnosmonin [myskinrecipes.com]
- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 5. Thamnosmonin | CAS:60094-90-8 | Manufacturer ChemFaces [chemfaces.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. Alkaloids and coumarins of Thamnosma montana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The compounds and biological activity of Thamnosma africana | Mafokane | Suid-Afrikaanse Tydskrif vir Natuurwetenskap en Tegnologie [journals.satnt.aosis.co.za]
- 10. Isolation, Characterization, Crystal Structure Elucidation, and Anticancer Study of Dimethyl Cardamonin, Isolated from Syzygium campanulatum Korth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Katmon’s phytochemical constituents and biological activities studied [pcaarrd.dost.gov.ph]
- 13. [Chemical constituents, biological activity evaluation of Rhododendron tomentosum, and mechanisms of its anti-inflammatory, antioxidant, and anti-rheumatoid arthritis activities based on network pharmacology and molecular docking technology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the biological activity of two different isolates from mangosteen - PubMed [pubmed.ncbi.nlm.nih.gov]
